molecular formula C7H12N2S B1522818 [(2-Ethyl-1,3-thiazol-5-yl)methyl](methyl)amine CAS No. 1184195-56-9

[(2-Ethyl-1,3-thiazol-5-yl)methyl](methyl)amine

Cat. No. B1522818
CAS RN: 1184195-56-9
M. Wt: 156.25 g/mol
InChI Key: CSZFIJNBBMUGDN-UHFFFAOYSA-N
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Description

“(2-Ethyl-1,3-thiazol-5-yl)methylamine” is a chemical compound with the empirical formula C7H12N2S and a molecular weight of 156.25 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “(2-Ethyl-1,3-thiazol-5-yl)methylamine” can be represented by the SMILES string CCc1nc(CNC)cs1 . This indicates that the molecule contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

“(2-Ethyl-1,3-thiazol-5-yl)methylamine” is a solid substance . Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Molluscicidal Properties and Chemical Reactions

New Thiazolo[5,4-d]pyrimidines with Molluscicidal Properties : The chemical compound, upon reaction with various reagents, yields derivatives with molluscicidal properties, specifically against B. alexandrina snails, an intermediate host of schistosomiasis. This demonstrates the compound's potential in controlling populations of disease-transmitting snails (El-bayouki & Basyouni, 1988).

Catalysis in CO2 Fixation

Thiazolium Carbene Catalysts for the Fixation of CO2 onto Amines : Thiazolium carbene-based catalysts, derived from vitamin B1 and the chemical compound, show high effectiveness and affordability in catalyzing the N-formylation and N-methylation of amines. This uses CO2 as the carbon source, presenting a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).

Antimicrobial and Antifungal Properties

Synthetic and Biological Studies of Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives : A series of compounds synthesized from the chemical compound were tested for in vitro antibacterial and antifungal activities. The compounds demonstrated promising activity against specific Gram-positive and Gram-negative bacterial strains, as well as various fungal strains (Patel & Patel, 2017).

Quantum Assessment and Noncovalent Interactions

Quantitative Assessment of the Nature of Noncovalent Interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines : The study investigates the adamantane-1,3,4-thiadiazole hybrid derivatives, including those derived from the chemical compound. It examines the nature of intra- and intermolecular interactions, providing insights from crystallographic and quantum theory atoms-in-molecules (QTAIM) analysis (El-Emam et al., 2020).

Antimicrobial Activities of Synthesized Derivatives

New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities : This study presents the synthesis of new derivatives from the chemical compound, exhibiting antimicrobial activities against various bacterial and fungal isolates. The research highlights the potential of these derivatives in addressing microbial resistance issues (Wardkhan et al., 2008).

Safety and Hazards

The safety data sheet for “(2-Ethyl-1,3-thiazol-5-yl)methylamine” indicates that it is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It also has the signal word “Warning” and the hazard statement "H302: Harmful if swallowed" . The safety data sheet advises against breathing the dust/fume/gas/mist/vapors/spray and recommends using the substance only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on “(2-Ethyl-1,3-thiazol-5-yl)methylamine” and related thiazole compounds could involve further exploration of their biological activities and potential applications in medicine, given their diverse biological activities . Additionally, the development of new synthesis methods and the study of their chemical reactions could also be areas of interest .

properties

IUPAC Name

1-(2-ethyl-1,3-thiazol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-7-9-5-6(10-7)4-8-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZFIJNBBMUGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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